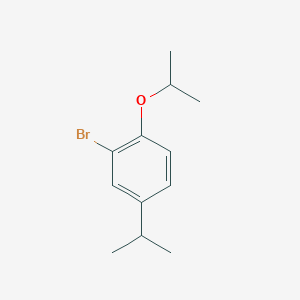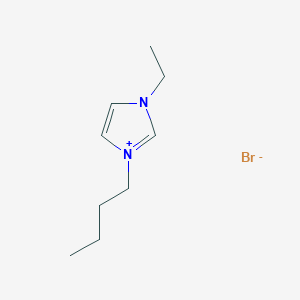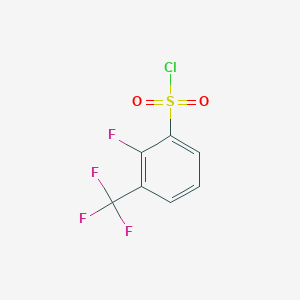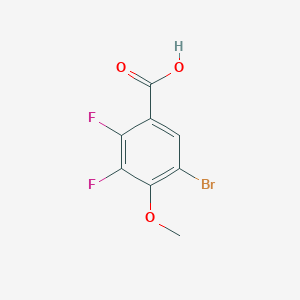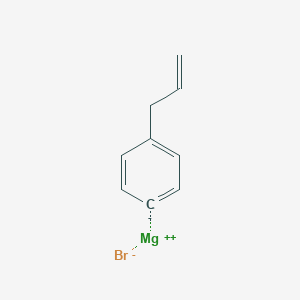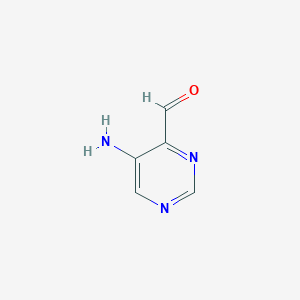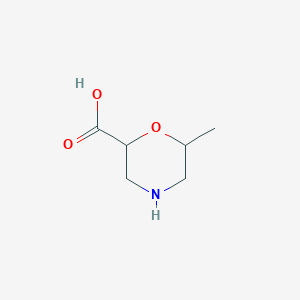![molecular formula C25H21ClFP B6359534 [(2-Fluorophenyl)methyl]triphenyl-phosphonium chloride CAS No. 106795-58-8](/img/structure/B6359534.png)
[(2-Fluorophenyl)methyl]triphenyl-phosphonium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(2-Fluorophenyl)methyl]triphenyl-phosphonium chloride is a chemical compound with the molecular formula C25H21ClFP It is a phosphonium salt that features a triphenylphosphonium cation bonded to a (2-fluorophenyl)methyl group and a chloride anion
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Fluorophenyl)methyl]triphenyl-phosphonium chloride typically involves the reaction of triphenylphosphine with a (2-fluorophenyl)methyl halide. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the phosphonium salt is complete. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional steps such as solvent recovery and waste management to ensure environmental compliance.
化学反应分析
Types of Reactions
[(2-Fluorophenyl)methyl]triphenyl-phosphonium chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride anion can be replaced by other nucleophiles, leading to the formation of different phosphonium salts.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the phosphonium cation may be oxidized or reduced under specific conditions.
Wittig Reactions: The compound can be used in Wittig reactions to form alkenes from aldehydes or ketones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide, alkoxide, or amines. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride may be used, with reactions conducted in solvents like ethanol or acetonitrile.
Wittig Reactions: The compound reacts with carbonyl compounds in the presence of a strong base like sodium hydride or potassium tert-butoxide, usually in an aprotic solvent like tetrahydrofuran.
Major Products Formed
Substitution Reactions: Various substituted phosphonium salts.
Oxidation and Reduction Reactions: Oxidized or reduced forms of the phosphonium compound.
Wittig Reactions: Alkenes with a (2-fluorophenyl)methyl group.
科学研究应用
[(2-Fluorophenyl)methyl]triphenyl-phosphonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in Wittig reactions to form alkenes.
Biology: Investigated for its potential as a mitochondrial targeting agent due to the lipophilic cationic nature of the phosphonium group.
Medicine: Explored for its potential in drug delivery systems, especially for targeting cancer cells.
Industry: Utilized in the synthesis of various organic compounds and as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of [(2-Fluorophenyl)methyl]triphenyl-phosphonium chloride involves its interaction with biological membranes and cellular components. The phosphonium cation is known to accumulate in mitochondria due to the negative membrane potential, making it a useful tool for targeting these organelles. The compound can disrupt mitochondrial function, leading to apoptosis in cancer cells. Additionally, it can participate in chemical reactions that modify cellular components, contributing to its biological effects.
相似化合物的比较
[(2-Fluorophenyl)methyl]triphenyl-phosphonium chloride can be compared with other phosphonium salts such as:
Methyltriphenylphosphonium chloride: Similar in structure but with a methyl group instead of a (2-fluorophenyl)methyl group. It is used in similar applications but may have different reactivity and biological effects.
(4-Fluorobenzyl)triphenylphosphonium chloride: Another fluorinated phosphonium salt with a different substitution pattern on the benzyl group. It may have different targeting and reactivity properties.
Triphenylphosphine: The parent compound without the phosphonium cation. It is widely used as a ligand in coordination chemistry and as a reagent in organic synthesis.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity, biological targeting, and overall chemical properties.
属性
IUPAC Name |
(2-fluorophenyl)methyl-triphenylphosphanium;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FP.ClH/c26-25-19-11-10-12-21(25)20-27(22-13-4-1-5-14-22,23-15-6-2-7-16-23)24-17-8-3-9-18-24;/h1-19H,20H2;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMLRPIPDRQHTOF-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=CC=CC=C2F)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClFP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
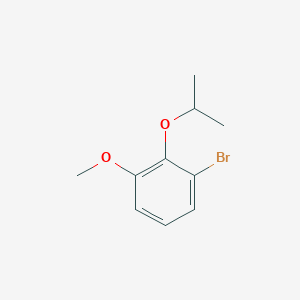
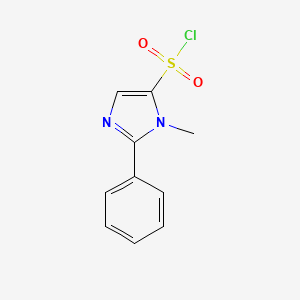
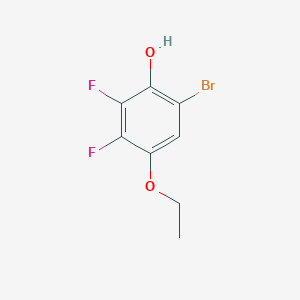
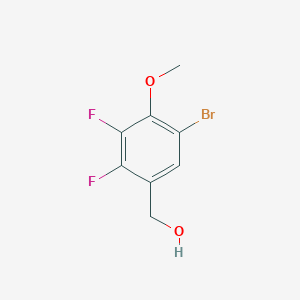
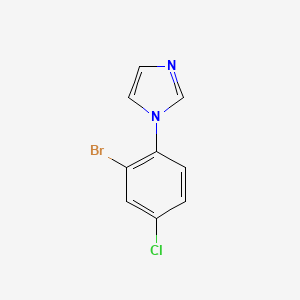
![1-[(Tert-butoxy)carbonyl]-3,3-dimethylpiperidine-4-carboxylic acid](/img/structure/B6359486.png)
